1-(2,3-dihydro-1H-inden-2-yl)cyclopropan-1-amine 1-(2,3-dihydro-1H-inden-2-yl)cyclopropan-1-amine
Brand Name: Vulcanchem
CAS No.: 1468889-61-3
VCID: VC3183863
InChI: InChI=1S/C12H15N/c13-12(5-6-12)11-7-9-3-1-2-4-10(9)8-11/h1-4,11H,5-8,13H2
SMILES: C1CC1(C2CC3=CC=CC=C3C2)N
Molecular Formula: C12H15N
Molecular Weight: 173.25 g/mol

1-(2,3-dihydro-1H-inden-2-yl)cyclopropan-1-amine

CAS No.: 1468889-61-3

Cat. No.: VC3183863

Molecular Formula: C12H15N

Molecular Weight: 173.25 g/mol

* For research use only. Not for human or veterinary use.

1-(2,3-dihydro-1H-inden-2-yl)cyclopropan-1-amine - 1468889-61-3

Specification

CAS No. 1468889-61-3
Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
IUPAC Name 1-(2,3-dihydro-1H-inden-2-yl)cyclopropan-1-amine
Standard InChI InChI=1S/C12H15N/c13-12(5-6-12)11-7-9-3-1-2-4-10(9)8-11/h1-4,11H,5-8,13H2
Standard InChI Key GQNOWYSAIJRFGC-UHFFFAOYSA-N
SMILES C1CC1(C2CC3=CC=CC=C3C2)N
Canonical SMILES C1CC1(C2CC3=CC=CC=C3C2)N

Introduction

Structural Characteristics and Properties

Chemical Structure

1-(2,3-dihydro-1H-inden-2-yl)cyclopropan-1-amine contains two key structural components: a 2,3-dihydro-1H-inden-2-yl group (also known as an indanyl group) connected to a cyclopropan-1-amine moiety. This compound bears significant structural similarity to 1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine, which differs only in having a linear propan group instead of a cyclopropan ring . The structural backbone features the bicyclic indane system with the amine functional group positioned at the cyclopropane ring.

The molecular structure would likely feature the indane group acting as a lipophilic region while the cyclopropylamine provides a basic center. This combination of structural elements is common in compounds with neurological activity, as seen in related structures such as 2-phenylcyclopropan-1-amine .

Physical and Chemical Properties

Based on structurally similar compounds, 1-(2,3-dihydro-1H-inden-2-yl)cyclopropan-1-amine would likely possess the following physicochemical properties:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC13H17NBased on structure
Molecular Weight~187.29 g/molCalculated from molecular formula
Physical StateSolid or oil at room temperatureBased on similar indane derivatives
SolubilityPoorly soluble in water, soluble in organic solventsBased on lipophilic character
LogP~2.0-2.5Extrapolated from similar compound (2-phenylcyclopropan-1-amine has LogP of 1.25)
Boiling Point~230-250°C at 760 mmHgEstimated from similar compounds

The amine functional group would confer basic properties to the molecule, making it likely to form salts with acids, similar to 2,3-dihydro-1H-inden-1-amine hydrochloride . The cyclopropyl ring introduces ring strain and reactivity that distinguishes it from its linear propyl counterpart.

StepReactionConditionsExpected Yield
1Formation of indane-2-carboxaldehydeOxidation of 2-indanol70-80%
2Wittig reaction to form cyclopropyl precursorPhosphonium ylide, base65-75%
3CyclopropanationSimmons-Smith or related method60-70%
4Conversion to amineReductive amination75-85%

An alternative approach might adapt the hydrogenation method seen with N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine, which used Lindlar catalyst with pyridine in methanol under hydrogen pressure . This methodology could potentially be modified to introduce the cyclopropyl moiety rather than the allyl group.

Therapeutic AreaRationaleSimilar Compounds
Neurological agentsStructural similarity to 2-phenylcyclopropan-1-amine (tranylcypromine)2-Phenylcyclopropan-1-amine
Enzyme inhibitionIndane derivatives show enzyme inhibitory activity2-Aminoindan β-Lactam derivatives (hCA and AChE inhibitors)
Molecular recognitionPotential in binding studies and molecular diagnostics2,3-dihydro-1H-inden-1-amine hydrochloride

The compound's structural similarity to 2-phenylcyclopropan-1-amine (tranylcypromine) is particularly notable. Tranylcypromine is known for its monoamine oxidase (MAO) inhibitory activity, suggesting that 1-(2,3-dihydro-1H-inden-2-yl)cyclopropan-1-amine might possess similar properties, potentially with modified selectivity or potency profiles .

Research Status and Knowledge Gaps

Current State of Research

  • Studies on 2,3-dihydro-1H-inden-1-amine hydrochloride have investigated its use in heterocyclic chemistry, materials science, and as a catalyst

  • Research on β-lactam derivatives of 2-aminoindan has demonstrated nanomolar inhibitory activity against human carbonic anhydrase (hCA) and acetylcholinesterase (AChE)

  • The closely related 1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine has been documented in chemical databases

Key Knowledge Gaps

Significant knowledge gaps remain regarding 1-(2,3-dihydro-1H-inden-2-yl)cyclopropan-1-amine:

  • Validated synthesis protocols specifically for this compound

  • Experimental determination of physicochemical properties

  • Pharmacological activity profile and structure-activity relationships

  • Toxicological assessment and safety profile

  • Potential metabolic pathways and pharmacokinetic properties

Comparative Analysis with Related Compounds

Structural Comparison

The table below compares 1-(2,3-dihydro-1H-inden-2-yl)cyclopropan-1-amine with structurally related compounds:

CompoundKey Structural DifferencesMolecular WeightNotable Properties
1-(2,3-dihydro-1H-inden-2-yl)cyclopropan-1-amineReference compound~187.29 g/molUnder investigation
1-(2,3-dihydro-1H-inden-2-yl)propan-1-amineLinear propyl vs. cyclopropyl175.27 g/molDocumented in chemical databases
2-Phenylcyclopropan-1-aminePhenyl vs. indanyl133.19 g/molMAO inhibitor, LogP: 1.25
N-allyl-2,3-dihydro-1H-inden-1-amineAllyl group at different position173.25 g/molSynthesized with 84.5% yield via hydrogenation
2,3-dihydro-1H-inden-1-amine hydrochlorideDifferent amine position, HCl saltVaries with saltUsed in heterocyclic chemistry and catalysis

Functional Comparison

The functional properties of 1-(2,3-dihydro-1H-inden-2-yl)cyclopropan-1-amine can be predicted by comparing with related compounds:

  • The position of the amine group likely affects binding affinity to target proteins

  • The cyclopropyl ring introduces additional rigidity compared to the propyl group in 1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine

  • The indanyl group provides greater lipophilicity and conformational restriction compared to the phenyl group in 2-phenylcyclopropan-1-amine

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